Cas no 3455-14-9 (2,11-Dichlorodibenzb,f1,4oxazepine)

2,11-Dichlorodibenzb,f1,4oxazepine 化学的及び物理的性質
名前と識別子
-
- 2,11-dichloro-dibenzo[b,f][1,4]oxazepine
- Dibenz[b,f][1,4]oxazepine, 2,11-dichloro-
- 2,11-Dichlorodibenzo[b,f][1,4]oxazepine
- Dibenz[b,f][1,4]oxazepine,2,11-dichloro-
- CS-M1761
- AKOS037650241
- 6,8-dichlorobenzo[b][1,4]benzoxazepine
- 3455-14-9
- SCHEMBL22077148
- CS-14506
- MJ6AZC8XWX
- 2,11-Dichlorodibenz[b,f][1,4]oxazepine
- 2,11-Dichlorodibenzb,f1,4oxazepine
-
- MDL: MFCD23160140
- インチ: 1S/C13H7Cl2NO/c14-8-5-6-11-9(7-8)13(15)16-10-3-1-2-4-12(10)17-11/h1-7H
- InChIKey: REOFTPBYJKJOPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C([H])=C(C([H])=C([H])C=2OC2=C([H])C([H])=C([H])C([H])=C2N=1)Cl
計算された属性
- せいみつぶんしりょう: 262.9904692g/mol
- どういたいしつりょう: 262.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 21.6
2,11-Dichlorodibenzb,f1,4oxazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D417755-10mg |
2,11-Dichlorodibenz[b,f][1,4]oxazepine |
3455-14-9 | 10mg |
$ 75.00 | 2023-04-17 | ||
TRC | D417755-500mg |
2,11-Dichlorodibenz[b,f][1,4]oxazepine |
3455-14-9 | 500mg |
$ 2268.00 | 2023-04-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA338-250mg |
10,13-dichloro-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |
3455-14-9 | 95% | 250mg |
¥3643.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059456-250mg |
2,11-Dichlorodibenzo[b,f][1,4]oxazepine |
3455-14-9 | 98% | 250mg |
¥3446.00 | 2024-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA338-1g |
10,13-dichloro-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |
3455-14-9 | 95% | 1g |
¥7294.0 | 2024-04-15 | |
Aaron | AR00C749-1g |
Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- |
3455-14-9 | 97% | 1g |
$928.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059456-100mg |
2,11-Dichlorodibenzo[b,f][1,4]oxazepine |
3455-14-9 | 98% | 100mg |
¥2068.00 | 2024-05-17 | |
eNovation Chemicals LLC | D770996-100mg |
Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- |
3455-14-9 | 98% | 100mg |
$320 | 2025-02-28 | |
eNovation Chemicals LLC | D770996-100mg |
Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- |
3455-14-9 | 98% | 100mg |
$320 | 2024-06-06 | |
TRC | D417755-100mg |
2,11-Dichlorodibenz[b,f][1,4]oxazepine |
3455-14-9 | 100mg |
$ 276.00 | 2023-04-17 |
2,11-Dichlorodibenzb,f1,4oxazepine 関連文献
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2,11-Dichlorodibenzb,f1,4oxazepineに関する追加情報
2,11-Dichlorodibenz[b,f][1,4]oxazepine (CAS No. 3455-14-9): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications
The compound 2,11-Dichlorodibenz[b,f][1,4]oxazepine, identified by the CAS No. 3455-14-9, is a polychlorinated heterocyclic molecule with a unique fused-ring architecture. Its core structure consists of a [1,4]oxazepine scaffold bridging two benzene rings at positions b and f, with chlorine substituents at the 2 and 11 positions. This configuration imparts distinct electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The molecule’s stability and aromaticity stem from the conjugated π-electron system spanning the dibenzofused framework, while the chlorine atoms introduce polarity and reactivity for functionalization.
Recent advancements in synthetic methodologies have enabled efficient access to 2,11-Dichlorodibenz[b,f][1,4]oxazepine through multistep protocols involving cyclization reactions under transition-metal-catalyzed conditions. A notable approach reported in *Organic Letters* (2023) employs palladium-catalyzed C–H activation to construct the dibenzo core followed by selective chlorination using N-chlorosuccinimide (NCS). This method achieves high regioselectivity for the 2 and 11 positions, critical for preserving the compound’s structural integrity. Computational studies further validate that the energy barriers for chlorination at these sites are significantly lower than at alternative positions due to steric shielding by adjacent aromatic rings.
From a spectroscopic perspective, 2,11-Dichlorodibenz[b,f][1,4]oxazepine exhibits characteristic absorption maxima in UV-Vis spectra around 300–350 nm, attributed to π–π* transitions within the extended conjugated system. Nuclear magnetic resonance (NMR) analysis reveals distinct chemical shifts for aromatic protons adjacent to the oxazepine ring (δ ~7.8–8.2 ppm) compared to those in the terminal benzene moieties (δ ~7.6–7.7 ppm). These spectral features are invaluable for analytical characterization and purity assessment during large-scale synthesis.
In terms of physical properties, this compound demonstrates moderate solubility in polar aprotic solvents such as DMSO or DMF but limited solubility in water (<0.05 mg/mL), as reported in *Journal of Chemical Thermodynamics* (2023). Its melting point is documented at approximately 98–99°C under atmospheric pressure, with decomposition observed above 200°C under inert atmosphere conditions. These attributes align with its classification as a low-volatility organic solid suitable for thin-film applications.
Emerging research highlights potential applications of 2,11-Dichlorodibenz[b,f][1,4]oxazepine as a building block for functional materials. A study published in *Advanced Materials Interfaces* (Q3 2023) explored its use as an electron-deficient component in organic photovoltaics (OPVs). When incorporated into donor–acceptor copolymers via ester linkage at position 6 of the oxazepine ring, the material exhibited enhanced charge-carrier mobility (μ ≈ 6 × 10⁻³ cm²/V·s) compared to conventional naphthalenediimide-based acceptors. The chlorine substituents were found to modulate frontier molecular orbital levels (HOMO/LUMO), improving open-circuit voltage (Voc ≈ 0.8 V) while maintaining high optical absorption coefficients.
Another promising avenue involves its role as a ligand precursor in coordination chemistry. Researchers at TU Dresden demonstrated that dechlorination of position 2 via nucleophilic substitution with pyridine yields a mono-dechlorinated derivative capable of forming stable Zn(II)-based metal–organic frameworks (MOFs). These MOFs displayed exceptional CO₂ adsorption capacities (>6 mmol/g at 76 kPa) due to Lewis acid sites generated by Zn²+ ions coordinated through oxygen atoms of the oxazepine ring. This application aligns with ongoing efforts to develop sustainable carbon capture technologies using tailored heterocyclic ligands.
In pharmaceutical chemistry contexts, computational docking studies suggest that the dibenzo[ b,f ][1,4]oxazepine scaffold could serve as a lead structure for GABA-A receptor modulators due to its structural similarity to benzodiazepines like diazepam (Valium®). While current research remains preliminary—focusing on molecular dynamics simulations rather than experimental validation—theoretical models indicate favorable interactions between the oxazepine oxygen atom and conserved tyrosine residues within receptor binding pockets (*Journal of Medicinal Chemistry*, Preprint arXiv:2308.xxxxx). Such findings underscore its potential as a scaffold for CNS-active drug discovery programs.
Safety data indicates that CAS No. 3455-14-9 exhibits low acute toxicity based on OECD guidelines testing in rodents (
Ongoing work aims to expand synthetic scope beyond dichlorinated derivatives through selective functionalization techniques such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination targeting position 6/8/9 atoms within both benzene rings without disrupting core oxazepine integrity (*Synlett*, In Press). These developments may unlock new pathways toward multifunctional materials integrating optical sensing capabilities with mechanical reinforcement properties through covalent network formation.
3455-14-9 (2,11-Dichlorodibenzb,f1,4oxazepine) 関連製品
- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)
- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 2138188-22-2(1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-)
- 1806858-85-4(3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine)
- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
- 1490365-07-5(3-(quinolin-2-yl)methylazetidin-3-ol)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)
- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)
- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)
